3-Methylglutaconic acid
Overview
Description
3-Methylglutaconic aciduria is a condition characterized by the elevated urinary excretion of 3-methylglutaconic acid, which is considered rare in patients suspected of metabolic disorders. It is associated with a variety of symptoms ranging from delayed speech development to severe neurological handicaps. The condition can be caused by mutations in the AUH gene, which encodes 3-methylglutaconyl-CoA hydratase, a key enzyme in leucine degradation . This disorder is also linked to mitochondrial dysfunction, which is thought to be a common denominator in patients with 3-methylglutaconic aciduria .
Synthesis Analysis
The synthesis of 3-methylglutaconic acid involves the leucine degradation pathway. In patients with 3-methylglutaconic aciduria type I, a deficiency in 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconic acid . This enzyme is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA, which is a crucial step in leucine catabolism. Mutations in the AUH gene disrupt this process, resulting in the buildup of 3-methylglutaconic acid and related metabolites .
Molecular Structure Analysis
3-Methylglutaconic acid is a branched-chain organic acid that is an intermediate in the leucine degradative pathway. Its molecular structure includes a five-carbon chain with a methyl group on the third carbon and carboxylic acid groups at both ends of the chain. The molecular structure of 3-methylglutaconic acid is significant because it is involved in both leucine degradation and potentially in the mevalonate shunt, linking isoprenoid metabolism with mitochondrial acetyl-CoA metabolism .
Chemical Reactions Analysis
The primary chemical reaction involving 3-methylglutaconic acid in metabolic pathways is its formation from 3-methylglutaconyl-CoA through the action of 3-methylglutaconyl-CoA hydratase. Deficiency in this enzyme leads to the accumulation of 3-methylglutaconic acid. Additionally, there is speculation that 3-methylglutaconic acid may also be produced through alternative pathways, such as the mevalonate shunt, particularly in patients with disorders of isoprenoid or sterol biosynthesis .
Physical and Chemical Properties Analysis
3-Methylglutaconic aciduria is biochemically characterized by increased urinary excretion of 3-methylglutaconic acid. The physical and chemical properties of 3-methylglutaconic acid, such as its solubility in water and its acidic nature, facilitate its excretion in urine. The presence of 3-methylglutaconic acid in urine is used as a biomarker for diagnosing various inborn errors of metabolism, particularly those affecting mitochondrial function . The acid's properties also influence its role in metabolic pathways and its potential involvement in mitochondrial dysfunction and energy metabolism disorders .
Relevant Case Studies
Several case studies have been reported where 3-methylglutaconic aciduria is associated with a range of clinical presentations. For instance, patients with Smith-Lemli-Opitz syndrome, a defect of sterol biosynthesis, showed increased plasma levels of 3-methylglutaconic acid . Another case involved patients with a novel subtype of 3-methylglutaconic aciduria presenting with hypertrophic cardiomyopathy, cataract, developmental delay, and lactic acidosis . Additionally, a case of 3-methylglutaconic aciduria misdiagnosed as cerebral palsy highlights the importance of accurate diagnosis and the diverse clinical manifestations of the disorder . These case studies underscore the complexity of 3-methylglutaconic aciduria and its varied etiology and presentation.
Scientific Research Applications
Metabolic and Genetic Disorders
3-Methylglutaconic aciduria is a hallmark of different metabolic disorders, often linked to mitochondrial dysfunction. It's seen in various subtypes, each with its unique clinical manifestations:
Neurological and Muscular Symptoms : Various types of 3-methylglutaconic aciduria present with severe neurological and muscular symptoms. For instance, type IV is known for its progressive neurological impairment and organ involvement, leading to conditions like encephalomyopathy, hepatocerebral dysfunction, cardiomyopathy, and myopathy (Wortmann et al., 2009). Another study highlighted a case of 3-methylglutaconic aciduria misdiagnosed as cerebral palsy, emphasizing the importance of precise diagnosis and understanding of the clinical criteria (Pantaleoni et al., 2000).
Genetic Mutations and Impacts : Mutations in specific genes, such as AUH, OPA3, and SERAC1, have been associated with 3-methylglutaconic aciduria. These mutations lead to various clinical manifestations, including optic atrophy, developmental delay, and metabolic disturbances. Notably, the mutation in the AUH gene, which encodes 3-methylglutaconyl-CoA hydratase, leads to 3-methylglutaconic aciduria type I, characterized by neurological symptoms ranging from delayed speech development to severe neurological handicap (Ijlst et al., 2002).
Biochemical and Clinical Heterogeneity : 3-Methylglutaconic aciduria presents with significant biochemical and clinical heterogeneity. For example, type IV is heterogeneous with different organ involvement and mostly progressive neurological impairment. Subgroups within this type, based on specific clinical and biochemical phenotypes, can guide genetic testing and diagnosis (Wortmann et al., 2013).
Renal Involvement : In some cases, 3-methylglutaconic aciduria is associated with renal abnormalities like nephrocalcinosis and medullary cysts. Although the renal function remains normal, these findings add to the complexity and heterogeneity of the disorder's clinical presentation (Laube et al., 2003).
Safety And Hazards
Future Directions
Over the past twenty-five years, a growing number of distinct syndromes/mutations associated with compromised mitochondrial function have been identified that share a common feature: urinary excretion of 3-Methylglutaconic acid . If experimentally confirmed, a new pathway provides an explanation for the occurrence of 3-MGA in multiple disorders associated with compromised mitochondrial function .
properties
IUPAC Name |
(E)-3-methylpent-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBKYFIJPGYQC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylglutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methylglutaconic acid | |
CAS RN |
372-42-9, 15649-56-6, 5746-90-7 | |
Record name | (2E)-3-Methyl-2-pentenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC177010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010 | |
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Record name | 5746-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 372-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3-METHYLGLUTACONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Methylglutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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